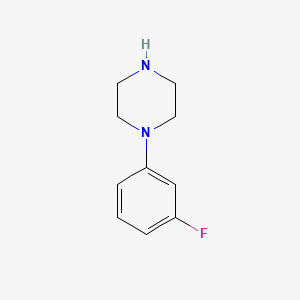

1-(3-Fluorophenyl)piperazine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(3-fluorophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13/h1-3,8,12H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIFCSMQTGWVMOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40191426 | |

| Record name | 1-(3-Fluorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3801-89-6 | |

| Record name | 1-(3-Fluorophenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3801-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Fluorophenyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003801896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Fluorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-fluorophenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.157 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(3-FLUOROPHENYL)PIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B46UBR8BEE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Fluorophenyl)piperazine: Chemical Properties, Structure, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Fluorophenyl)piperazine is a synthetic compound belonging to the phenylpiperazine class of chemicals, a group known for its diverse pharmacological activities targeting the central nervous system. This technical guide provides a comprehensive overview of the chemical and structural properties of this compound, alongside detailed experimental protocols for its synthesis and analysis. Furthermore, this document explores its interactions with key biological targets, particularly serotonin and dopamine receptors, supported by signaling pathway diagrams to elucidate its potential mechanisms of action. This information is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical Properties and Structure

This compound is a substituted piperazine with a fluorophenyl group at the N1 position. Its chemical and physical properties are summarized in the table below.

Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃FN₂ | [1] |

| Molecular Weight | 180.22 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 3801-89-6 | [1] |

| Boiling Point | 88-91°C at 0.2 mmHg | [2] |

| Predicted Density | 1.112 ± 0.06 g/cm³ | [2] |

| Melting Point | Not available for the free base. Isomers such as 1-(4-Fluorophenyl)piperazine have a melting point of 30-33°C. | [3][4] |

| SMILES String | C1CN(CCN1)C2=CC(=CC=C2)F | [1] |

Solubility

The solubility of the hydrochloride salt of this compound has been reported in various solvents.

| Solvent | Solubility |

| DMSO | 10 mg/mL |

| Methanol | 1 mg/mL |

| PBS (pH 7.2) | 10 mg/mL |

Data for the hydrochloride salt.

Experimental Protocols

Synthesis of this compound

The synthesis of N-arylpiperazines such as this compound can be achieved through several established methods in organic chemistry. The Buchwald-Hartwig amination is a widely used and efficient method for the formation of carbon-nitrogen bonds.[5][6][7][8]

Reaction Scheme: Buchwald-Hartwig Amination

References

- 1. Effect of Fluorine Atoms and Piperazine Rings on Biotoxicity of Norfloxacin Analogues: Combined Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]

- 4. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. High affinity and selectivity on 5-HT1A receptor of 1-aryl-4-[1-tetralin)alkyl]piperazines. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Physicochemical Characteristics of 1-(3-Fluorophenyl)piperazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 1-(3-Fluorophenyl)piperazine, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The information presented herein is intended to support research, development, and quality control activities.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the tables below for quick reference and comparison.

Table 1: General Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₃FN₂ | [1] |

| Molecular Weight | 180.22 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 88-91 °C at 0.2 mmHg | [2] |

| Density | 1.112 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 8.85 ± 0.10 (Predicted) | [2] |

Table 2: Solubility of this compound Hydrochloride

| Solvent | Solubility |

| DMSO | 10 mg/mL |

| Methanol | 1 mg/mL |

| PBS (pH 7.2) | 10 mg/mL |

Experimental Protocols

Detailed methodologies for determining the key physicochemical parameters of this compound are outlined below. These protocols are based on established pharmacopeial and laboratory methods.

Determination of Boiling Point (Micro Method)

Objective: To determine the boiling point of this compound using a microscale method.

Apparatus:

-

Thiele tube or melting point apparatus with boiling point determination accessory

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Small test tube (e.g., 75 x 10 mm)

-

Heating mantle or oil bath

-

This compound sample

Procedure:

-

A small amount (approximately 0.5 mL) of this compound is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in the Thiele tube or melting point apparatus.

-

The apparatus is heated gently.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is carefully adjusted to maintain a slow, steady stream of bubbles.

-

The heat source is removed, and the liquid is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.[2][3][4]

-

The procedure is repeated to ensure accuracy.

Determination of pKa (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of this compound.

Apparatus:

-

Potentiometer with a pH electrode

-

Burette (calibrated)

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

This compound sample

-

Deionized water

Procedure:

-

A known concentration of this compound is prepared in deionized water.

-

The pH electrode is calibrated using standard buffer solutions.

-

The sample solution is placed in the beaker with a magnetic stir bar and stirring is initiated.

-

The initial pH of the solution is recorded.

-

The standardized HCl solution is added in small, precise increments from the burette.

-

After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Titration is continued past the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of HCl added.

-

The equivalence point is determined from the inflection point of the curve.

-

The pKa is calculated as the pH at the half-equivalence point.[5][6]

Determination of Partition Coefficient (Log P) - Shake Flask Method

Objective: To determine the n-octanol/water partition coefficient (Log P) of this compound.

Apparatus:

-

Separatory funnel

-

Mechanical shaker

-

Centrifuge

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

This compound sample

Procedure:

-

A stock solution of this compound of known concentration is prepared in either water or n-octanol.

-

Equal volumes of pre-saturated n-octanol and pre-saturated water are added to the separatory funnel.

-

A known volume of the stock solution is added to the separatory funnel.

-

The funnel is stoppered and shaken vigorously for a set period (e.g., 1 hour) to allow for partitioning.

-

The mixture is then allowed to stand until the two phases have completely separated. Centrifugation may be used to aid separation.

-

A sample is carefully withdrawn from both the aqueous and the n-octanol layers.

-

The concentration of this compound in each phase is determined using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).[7][8]

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

Log P is the logarithm of the calculated partition coefficient.[7][8]

Biological Context and Signaling Pathways

Phenylpiperazine derivatives are known to interact with various neurotransmitter systems in the central nervous system (CNS). Based on the pharmacology of structurally similar compounds, this compound is anticipated to exhibit affinity for serotonin (5-HT) and dopamine (D) receptors.[9][10][11][12]

A plausible signaling pathway involves the interaction of this compound with serotonin receptors, potentially acting as an agonist. This interaction can modulate downstream signaling cascades, influencing neurotransmission.

Caption: Plausible Gαi-coupled serotonin receptor signaling pathway for this compound.

Experimental and Logical Workflows

The systematic characterization of this compound involves a logical progression of experiments. The following diagram illustrates a typical workflow for physicochemical profiling.

Caption: General experimental workflow for physicochemical characterization.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. byjus.com [byjus.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]

- 7. agilent.com [agilent.com]

- 8. acdlabs.com [acdlabs.com]

- 9. Effect of 1-(m-trifluoromethylphenyl)-piperazine on 3H-serotonin binding to membranes from rat brain in vitro and on serotonin turnover in rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of novel, potent, and selective dopamine reuptake inhibitors through alteration of the piperazine ring of 1-[2-(diphenylmethoxy)ethyl]-and 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazines (GBR 12935 and GBR 12909) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Serotonin-releasing effects of substituted piperazines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis of 1-(3-Fluorophenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways to 1-(3-fluorophenyl)piperazine, a key intermediate in the development of various pharmaceutical agents. The document details the core precursors, reaction mechanisms, and experimental protocols for the most prevalent and effective synthesis routes: the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr). Quantitative data is summarized for clarity, and detailed experimental procedures are provided.

Introduction

This compound is a crucial building block in medicinal chemistry, frequently incorporated into molecules targeting a range of biological receptors. Its synthesis is a critical step in the drug discovery and development process. The two predominant methods for its preparation involve the formation of a carbon-nitrogen bond between a fluorinated aromatic ring and the piperazine moiety.

Core Synthesis Pathways

The synthesis of this compound is primarily achieved through two robust and versatile chemical transformations:

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern synthetic chemistry for the formation of C-N bonds.[1] It offers a highly efficient route with broad substrate scope and functional group tolerance.

-

Nucleophilic Aromatic Substitution (SNAr): This pathway is particularly effective when the aromatic ring is activated by electron-withdrawing groups. The fluorine atom itself can act as a leaving group in highly activated systems.[2]

A less common, more traditional approach involves the construction of the piperazine ring from 3-fluoroaniline and bis(2-chloroethyl)amine hydrochloride.[3][4]

Precursor Summary

| Precursor 1 | Precursor 2 | Synthesis Pathway |

| 1-Bromo-3-fluorobenzene | Piperazine | Buchwald-Hartwig Amination |

| 1-Iodo-3-fluorobenzene | Piperazine | Buchwald-Hartwig Amination |

| 1-Chloro-3-fluorobenzene | Piperazine | Buchwald-Hartwig Amination |

| 1,3-Difluorobenzene | Piperazine | Nucleophilic Aromatic Substitution (SNAr) |

| 3-Fluoroaniline | Bis(2-chloroethyl)amine | Piperazine Ring Formation |

Experimental Protocols

Buchwald-Hartwig Amination

This method is widely applicable and can be performed with various aryl halides. The following is a general, adaptable protocol.

Reaction Scheme:

Caption: Buchwald-Hartwig amination pathway.

General Procedure:

A solution of 1-bromo-3-fluorobenzene (1.0 eq), piperazine (1.2-1.5 eq), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, 4-10 mol%), and a base (e.g., NaOt-Bu, Cs2CO3, 1.4-2.0 eq) in an anhydrous, deoxygenated solvent (e.g., toluene, dioxane) is heated under an inert atmosphere (e.g., argon or nitrogen) at 80-120 °C for 4-24 hours.[5][6] The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford this compound.

Microwave-Assisted Protocol:

Microwave irradiation can significantly reduce reaction times.[7][8] A mixture of the aryl halide, piperazine, catalyst, ligand, and base in a suitable solvent is sealed in a microwave vial and heated to 120-150 °C for 10-60 minutes.[7] Workup and purification follow the same procedure as the conventional heating method.

Nucleophilic Aromatic Substitution (SNAr)

This method is most effective when using a highly activated aryl fluoride, such as 1,3-difluorobenzene, where one fluorine atom acts as the leaving group.

Reaction Scheme:

Caption: Nucleophilic Aromatic Substitution (SNAr) pathway.

General Procedure:

A mixture of 1,3-difluorobenzene (1.0 eq), piperazine (2.0-3.0 eq), and a base (e.g., K2CO3, Et3N) in a polar aprotic solvent (e.g., DMSO, DMF, NMP) is heated at 100-160 °C for 12-48 hours.[2][9][10] The reaction progress is monitored by TLC or GC-MS. After cooling, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography or distillation under reduced pressure.

Quantitative Data

| Synthesis Method | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Buchwald-Hartwig | Aryl Bromide | Pd2(dba)3 / BINAP | NaOt-Bu | Toluene | 80-110 | 4-24 | High | [5] |

| Buchwald-Hartwig | Aryl Chloride | Pd2(dba)3 / XPhos | t-BuONa | Toluene | 150 (MW) | 0.5 | Moderate to Excellent | [7] |

| SNAr | 1,3-Difluorobenzene | - | K2CO3 | DMSO | 120-150 | 24-48 | Good | [2][9] |

Note: Specific yields for this compound are not consistently reported in the literature under these exact conditions, but high yields are generally expected for these robust reactions.

Characterization Data

This compound

-

Molecular Formula: C10H13FN2

-

Molecular Weight: 180.22 g/mol

-

Appearance: Colorless to pale yellow oil or low-melting solid.

-

Boiling Point: 88-89 °C at 0.3 mmHg

1H NMR (CDCl3, 400 MHz): δ 7.20 (td, J = 8.1, 6.5 Hz, 1H), 6.65-6.55 (m, 3H), 3.19 (t, J = 5.0 Hz, 4H), 3.08 (t, J = 5.0 Hz, 4H), 1.95 (s, 1H, NH).

13C NMR (CDCl3, 100 MHz): δ 164.5 (d, JCF = 243.5 Hz), 152.9 (d, JCF = 10.0 Hz), 130.4 (d, JCF = 9.8 Hz), 110.8 (d, JCF = 2.4 Hz), 107.0 (d, JCF = 21.5 Hz), 103.5 (d, JCF = 25.1 Hz), 50.4, 46.1.

Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.

Logical Workflow for Synthesis and Purification

Caption: General workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound is well-established, with the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution representing the most efficient and versatile methods. The choice of pathway often depends on the availability and cost of the starting materials, as well as the desired scale of the reaction. For laboratory-scale synthesis, the Buchwald-Hartwig amination often provides higher yields and cleaner reactions. For larger-scale industrial production, the cost-effectiveness of the SNAr pathway may be more favorable. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to successfully synthesize this important pharmaceutical intermediate.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. jocpr.com [jocpr.com]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. rsc.org [rsc.org]

- 7. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 1-(3-Fluorophenyl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1-(3-Fluorophenyl)piperazine, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for these analytical techniques. This guide is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and quality control of this compound.

Introduction to this compound

This compound is a substituted arylpiperazine with the molecular formula C₁₀H₁₃FN₂ and a molecular weight of 180.22 g/mol . Its structure consists of a piperazine ring attached to a fluorinated phenyl group at the meta position. This compound and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, often targeting central nervous system receptors. Accurate and thorough spectroscopic characterization is therefore crucial for confirming the identity and purity of synthesized this compound.

Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound based on the analysis of its structural features and comparison with closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20 | ddd | 1H | Ar-H |

| ~6.75 | m | 1H | Ar-H |

| ~6.65 | m | 2H | Ar-H |

| ~3.20 | t | 4H | -N(CH₂)₂- |

| ~3.00 | t | 4H | -N(CH₂)₂- |

| ~1.90 | s (broad) | 1H | -NH |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~163 (d, ¹JCF ≈ 245 Hz) | Ar-C-F |

| ~152 (d, ³JCF ≈ 10 Hz) | Ar-C-N |

| ~130 (d, ³JCF ≈ 9 Hz) | Ar-CH |

| ~114 (d, ⁴JCF ≈ 1 Hz) | Ar-CH |

| ~109 (d, ²JCF ≈ 21 Hz) | Ar-CH |

| ~105 (d, ²JCF ≈ 25 Hz) | Ar-CH |

| ~49 | -N(CH₂)₂- |

| ~45 | -N(CH₂)₂- |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Medium, Broad | N-H Stretch (secondary amine) |

| 3000 - 3100 | Medium | Aromatic C-H Stretch |

| 2800 - 3000 | Strong | Aliphatic C-H Stretch |

| 1600 - 1620 | Strong | C=C Aromatic Ring Stretch |

| 1480 - 1580 | Strong | C=C Aromatic Ring Stretch |

| 1200 - 1300 | Strong | C-F Stretch |

| 1100 - 1250 | Strong | C-N Stretch |

| 700 - 800 | Strong | Aromatic C-H Bending (out-of-plane) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 180 | High | [M]⁺ (Molecular Ion) |

| 138 | High | [M - C₂H₄N]⁺ |

| 122 | Medium | [M - C₃H₆N]⁺ |

| 109 | Medium | [C₆H₄F]⁺ |

| 95 | Medium | [C₆H₄F - N]⁺ |

| 56 | High | [C₃H₆N]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher

-

Pulse Program: Standard single-pulse sequence

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16

-

Spectral Width: -2 to 12 ppm

-

Temperature: 298 K

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher

-

Pulse Program: Proton-decoupled single-pulse sequence

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more, depending on sample concentration

-

Spectral Width: 0 to 200 ppm

-

Temperature: 298 K

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrument Parameters (FT-IR):

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Apodization: Happ-Genzel

Mass Spectrometry (MS)

Sample Preparation (Electron Ionization - EI):

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

-

Inject a small volume (e.g., 1 µL) into the GC-MS or via a direct insertion probe.

Instrument Parameters (GC-MS with EI):

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Range: m/z 40-400

-

Scan Speed: 1000 amu/s

-

GC Column: Standard non-polar column (e.g., DB-5ms)

-

Injection Temperature: 250 °C

-

Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the spectroscopic analysis of a small molecule like this compound.

Interpretation of Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, which will be split due to coupling with each other and with the fluorine atom. The two sets of methylene protons on the piperazine ring will likely appear as triplets, and the N-H proton will be a broad singlet.

-

¹³C NMR: The carbon NMR will display signals for each unique carbon atom. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF), and other carbons in the aromatic ring will exhibit smaller couplings to the fluorine. The two different methylene carbons of the piperazine ring will also be distinguishable.

-

IR Spectroscopy: The IR spectrum will confirm the presence of key functional groups. The N-H stretch of the secondary amine, the aromatic and aliphatic C-H stretches, the C=C stretches of the aromatic ring, and the characteristic strong C-F and C-N stretching vibrations will be the most informative peaks.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak at m/z 180, confirming the molecular weight. The fragmentation pattern will be characteristic of the piperazine ring, with major fragments arising from the cleavage of the C-N bonds within the ring.

This comprehensive spectroscopic analysis provides a robust method for the unequivocal identification and characterization of this compound, ensuring its quality and suitability for further applications in drug development and scientific research.

An In-depth Technical Guide on the Mechanism of Action of 1-(3-Fluorophenyl)piperazine and its Analogs on Serotonin Receptors

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of phenylpiperazine compounds, with a focus on 1-(3-Fluorophenyl)piperazine (mFPP) and its close structural analogs, 1-(3-chlorophenyl)piperazine (mCPP) and 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP), at serotonin (5-HT) receptors. Due to a lack of extensive publicly available quantitative data for mFPP, this guide utilizes data from mCPP and TFMPP to elucidate the characteristic interactions of this class of compounds with various 5-HT receptor subtypes. The guide details the binding affinities, functional potencies, and downstream signaling pathways associated with these interactions. Furthermore, it provides in-depth descriptions of the key experimental protocols used to characterize these compounds, including radioligand binding assays, GTPγS binding assays, and cAMP functional assays. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the molecular pharmacology of these agents.

Introduction

Phenylpiperazine derivatives are a class of synthetic compounds that have been extensively studied for their interactions with the central nervous system, particularly with neurotransmitter systems.[1] Among these, compounds with substitutions at the meta position of the phenyl ring, such as this compound (mFPP), 1-(3-chlorophenyl)piperazine (mCPP), and 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP), are known to act as agonists at various serotonin (5-HT) receptors.[2][3][4] These compounds serve as valuable pharmacological tools for investigating the roles of different 5-HT receptor subtypes in physiological and pathological processes.[5] Understanding their precise mechanism of action is crucial for the development of novel therapeutics targeting the serotonergic system.

This guide will focus on the molecular interactions of these phenylpiperazines with key serotonin receptor subtypes, namely the 5-HT1A, 5-HT2A, and 5-HT2C receptors, which are well-established targets for drugs modulating mood, cognition, and appetite.

Quantitative Analysis of Receptor Interaction

While specific quantitative data for this compound is not extensively available in the public domain, the data for its close analogs, mCPP and TFMPP, provide a strong indication of the likely pharmacological profile of mFPP. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of mCPP and TFMPP at various human serotonin receptors.

Table 1: Binding Affinities (Ki, nM) of mCPP and TFMPP at Human Serotonin Receptors

| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT2A | 5-HT2C |

| mCPP | 130 | 140 | 130 | 130 | 33 |

| TFMPP | 230 | 130 | 220 | 280 | 110 |

Table 2: Functional Potencies (EC50, nM) and Efficacy of mCPP and TFMPP at Human Serotonin Receptors

| Compound | Receptor | Assay Type | EC50 (nM) | Efficacy (% of 5-HT) |

| mCPP | 5-HT2C | Phosphoinositide Hydrolysis | 100 | Partial Agonist |

| TFMPP | 5-HT1B | [35S]GTPγS Binding | ~200 | Agonist |

| TFMPP | 5-HT2A | Phosphoinositide Hydrolysis | >1000 | Partial Agonist |

| TFMPP | 5-HT2C | Phosphoinositide Hydrolysis | ~300 | Agonist |

Note: Functional data can vary significantly based on the cell line and assay conditions used. The values presented are indicative of the compounds' activity.

Signaling Pathways

The interaction of phenylpiperazines with serotonin receptors initiates a cascade of intracellular signaling events that are dependent on the specific receptor subtype and the G protein to which it couples.

5-HT1A Receptor Signaling

The 5-HT1A receptor primarily couples to inhibitory G proteins (Gi/o). Agonist binding, including by phenylpiperazines, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, activation of the 5-HT1A receptor can lead to the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels, causing neuronal hyperpolarization.

5-HT2A and 5-HT2C Receptor Signaling

Both 5-HT2A and 5-HT2C receptors couple primarily to Gq/11 proteins. Agonist stimulation of these receptors activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Experimental Protocols

The characterization of compounds like this compound at serotonin receptors involves a suite of in vitro pharmacological assays. The following sections detail the methodologies for three key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor. It involves the competition between the unlabeled test compound and a radiolabeled ligand for binding to the receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing the target serotonin receptor subtype are prepared from cultured cells or tissue homogenates through differential centrifugation.

-

Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 10 mM MgCl2, and 0.1 mM EDTA, pH 7.4.

-

Incubation: A fixed concentration of a suitable radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A, or [3H]mesulergine for 5-HT2C) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins following agonist binding to a G protein-coupled receptor (GPCR). It provides a measure of the potency (EC50) and efficacy (Emax) of an agonist.

Methodology:

-

Membrane Preparation: Similar to the radioligand binding assay, membranes expressing the receptor of interest are prepared.

-

Assay Buffer: The buffer typically contains 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 10 µM GDP, pH 7.4.

-

Incubation: Membranes are incubated with varying concentrations of the test agonist in the presence of a constant concentration of [35S]GTPγS, a non-hydrolyzable analog of GTP.

-

Separation: The reaction is terminated, and membrane-bound [35S]GTPγS is separated from the free radiolabel by filtration.

-

Quantification: The amount of [35S]GTPγS bound to the G proteins in the membranes is determined by scintillation counting.

-

Data Analysis: The concentration of the agonist that produces 50% of the maximal stimulation of [35S]GTPγS binding (EC50) and the maximal effect (Emax) are determined by non-linear regression analysis of the dose-response curve.

cAMP Functional Assay

This assay is used to determine the functional activity of ligands at GPCRs that couple to adenylyl cyclase, such as the 5-HT1A receptor (Gi-coupled).

Methodology:

-

Cell Culture: Whole cells stably or transiently expressing the receptor of interest are cultured in appropriate media.

-

Assay Buffer: A physiological buffer such as Hanks' Balanced Salt Solution (HBSS) supplemented with a phosphodiesterase inhibitor (e.g., IBMX) is used.

-

Stimulation: For Gi-coupled receptors, cells are first stimulated with forskolin to elevate basal cAMP levels. Then, varying concentrations of the test agonist are added to measure the inhibition of forskolin-stimulated cAMP production.

-

Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, often employing fluorescence resonance energy transfer (FRET) or enzyme-linked immunosorbent assay (ELISA) technology.

-

Data Analysis: The concentration of the agonist that causes 50% of the maximal inhibition of cAMP production (IC50, which corresponds to the EC50 for the agonist) is determined by fitting a dose-response curve.

Conclusion

Phenylpiperazine derivatives, including this compound and its close analogs mCPP and TFMPP, represent a class of serotonergic agents with agonist activity at multiple 5-HT receptor subtypes. Their mechanism of action involves binding to these receptors and initiating downstream signaling cascades, primarily through Gi/o and Gq/11 pathways, leading to modulation of neuronal activity. The experimental protocols detailed in this guide are fundamental to the characterization of such compounds and are essential for the discovery and development of new drugs targeting the serotonergic system. While specific quantitative data for this compound remains to be fully elucidated in publicly accessible literature, the pharmacological profiles of mCPP and TFMPP provide a robust framework for predicting its interactions with serotonin receptors. Further research is warranted to fully characterize the binding and functional profile of this compound to confirm its specific mechanism of action.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Apparent antinociceptive properties of piperazine-type serotonin agonists: trifluoromethylphenylpiperazine, chlorophenylpiperazine, and MK-212 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-(3-(Trifluoromethyl)phenyl)piperazine | C11H13F3N2 | CID 4296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. m-Chlorophenylpiperazine as a probe of serotonin function - PubMed [pubmed.ncbi.nlm.nih.gov]

Probing the Serotonergic System: A Technical Guide to the Binding Affinity of 1-(3-Fluorophenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and functional activity of 1-(3-Fluorophenyl)piperazine and its close analogs for serotonin (5-HT) receptor subtypes. Due to the limited availability of specific binding data for this compound in publicly accessible literature, this document focuses on the well-characterized congeners, 1-(3-chlorophenyl)piperazine (mCPP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), to infer its likely pharmacological profile. This guide details the experimental methodologies for determining receptor affinity and illustrates the key signaling pathways involved.

Data Presentation: Binding Affinity and Functional Activity

Quantitative binding data for this compound is not extensively documented. However, the pharmacological profile of the closely related phenylpiperazine derivatives, mCPP and TFMPP, provides a strong predictive framework for its activity. Phenylpiperazines are recognized for their interaction with the serotonergic system, often exhibiting agonist or partial agonist properties.

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity | Reference |

| 1-(3-chlorophenyl)piperazine (mCPP) | 5-HT1C | High Affinity (qualitative) | Agonist | [1] |

| 5-HT2A | Moderate Affinity (qualitative) | Partial Agonist | [2] | |

| 5-HT2C | High Efficacy | Agonist | [1][3] | |

| 5-HT Transporter | IC50 = 230 nM | Binds to transporter sites | [4] | |

| 1-(3-trifluoromethylphenyl)piperazine (TFMPP) | 5-HT1A | Ki = 53 nM (derivative) | Partial Agonist (derivative) | [5] |

| 5-HT2A | Ki = 14-76 nM (derivative) | Partial Agonist / Antagonist (derivative) | [2][5] | |

| 5-HT2C | Moderate Affinity (qualitative) | Partial Agonist | [6] | |

| 5-HT3 | Low Affinity (qualitative) | - | ||

| 5-HT Receptors (general) | - | Serotonin-releasing agent | [7] |

Note: The data for TFMPP at 5-HT1A and 5-HT2A receptors are for a derivative of the compound, as specified in the cited study.

Experimental Protocols: Radioligand Binding Assays

The determination of binding affinity (Ki) is typically achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled test compound (e.g., this compound) to displace a radiolabeled ligand that has a known high affinity and selectivity for the target receptor.

Principle

A fixed concentration of a radiolabeled ligand is incubated with a preparation of cell membranes expressing the target 5-HT receptor subtype. The unlabeled test compound is added in increasing concentrations, and the amount of radioligand displaced from the receptor is measured. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC50. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Detailed Methodology

1. Cell Membrane Preparation:

-

Culture cells stably expressing the human 5-HT receptor subtype of interest (e.g., HEK293 cells) to confluency.

-

Harvest the cells and centrifuge at a low speed to pellet them.

-

Resuspend the cell pellet in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize.

-

Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation.

-

Resuspend the final membrane pellet in a suitable binding buffer and determine the protein concentration. Store at -80°C until use.

2. Competitive Binding Assay:

-

In a 96-well plate, set up the assay in triplicate for each condition: total binding, non-specific binding, and competitive binding.

-

Total Binding: Add binding buffer, a specific radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A or [3H]-Ketanserin for 5-HT2A), and the membrane suspension.

-

Non-specific Binding: Add a high concentration of a known non-radiolabeled ligand for the receptor, the radioligand, and the membrane suspension.

-

Competitive Binding: Add serial dilutions of the test compound (this compound), the radioligand, and the membrane suspension.

-

Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to reach equilibrium.

3. Filtration and Scintillation Counting:

-

Terminate the incubation by rapid filtration through glass fiber filters (e.g., GF/B filters pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Place the dried filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

4. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value from the curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathways

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o protein. This leads to an inhibitory effect on the cell's signaling cascade.

Caption: Canonical Gi/o-coupled 5-HT1A receptor signaling pathway.

The 5-HT2A receptor is a GPCR that couples to the Gq/11 protein, initiating an excitatory signaling cascade through the activation of phospholipase C.

References

- 1. The serotonergic 5-HT(2C) agonist m-chlorophenylpiperazine increases weight-supported locomotion without development of tolerance in rats with spinal transections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m-chlorophenylpiperazine and m-trifluoromethylphenylpiperazine are partial agonists at cloned 5-HT2A receptors expressed in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-HT(2C) receptor activation by m-chlorophenylpiperazine detected in humans with fMRI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Arylpiperazine derivatives of 3-propyl-beta-tetralonohydantoin as new 5-HT1A and 5-HT2A receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-HT2C receptor-mediated phosphoinositide turnover and the stimulus effects of m-chlorophenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Serotonin-releasing effects of substituted piperazines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of 1-(3-Fluorophenyl)piperazine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 1-(3-Fluorophenyl)piperazine, a key building block in modern medicinal chemistry. Understanding these fundamental physicochemical properties is paramount for researchers and drug development professionals to ensure robust formulation design, reliable analytical method development, and ultimately, the successful progression of new chemical entities. This document summarizes available quantitative data, outlines detailed experimental protocols for in-house assessment, and provides a logical workflow for a comprehensive stability analysis.

Solubility Profile of this compound and its Hydrochloride Salt

Table 1: Quantitative Solubility of this compound Dihydrochloride

| Solvent | Solubility (mg/mL) | Citation |

| Dimethyl Sulfoxide (DMSO) | 10 | [1] |

| Methanol | 1 | [1] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | 10 | [1] |

Table 2: Qualitative Solubility of this compound (Free Base) and Related Analogues

| Compound | Solvent | Solubility Description | Citation |

| 1-(4-Fluorophenyl)piperazine | Water | Insoluble | [2] |

| 1-(4-Fluorophenyl)piperazine | Chloroform | Slightly Soluble | [2] |

| 1-(4-Fluorophenyl)piperazine | Ethyl Acetate | Slightly Soluble | [2] |

| 1-(3-Trifluoromethylphenyl)piperazine HCl | Acetone | Slightly Soluble | [3] |

| 1-(3-Trifluoromethylphenyl)piperazine HCl | Chloroform | Soluble | [3] |

| 1-(3-Trifluoromethylphenyl)piperazine HCl | Ether | Very Slightly Soluble | [3] |

| 1-(3-Trifluoromethylphenyl)piperazine HCl | Hexane | Insoluble | [3] |

| 1-(3-Trifluoromethylphenyl)piperazine HCl | Methanol | Freely Soluble | [3] |

| 1-(3-Trifluoromethylphenyl)piperazine HCl | Water | Very Soluble | [3] |

Note: The qualitative descriptions are based on standard pharmacopeial definitions.

Chemical Stability and Degradation Pathways

The chemical stability of this compound is a critical quality attribute that can impact its safety and efficacy. While the compound is reported to be stable under normal handling and storage conditions, it is susceptible to degradation under stress conditions. A comprehensive understanding of its degradation profile is essential for developing stable formulations and establishing appropriate storage conditions.

Forced Degradation Studies

Forced degradation, or stress testing, is a crucial component of drug development that helps to identify likely degradation products, establish degradation pathways, and validate the stability-indicating nature of analytical methods. Based on the chemical structure of this compound (an arylpiperazine), the following stress conditions are recommended:

-

Acidic Hydrolysis: Treatment with a strong acid (e.g., 0.1 N to 1 N HCl) at elevated temperatures (e.g., 60-80 °C). Arylpiperazines can be susceptible to hydrolysis of the piperazine ring under strong acidic conditions.

-

Basic Hydrolysis: Exposure to a strong base (e.g., 0.1 N to 1 N NaOH) at elevated temperatures. This can promote the degradation of the piperazine moiety.

-

Oxidative Degradation: Treatment with an oxidizing agent such as hydrogen peroxide (e.g., 3-30% H₂O₂) at room or elevated temperature. The nitrogen atoms in the piperazine ring are potential sites for oxidation.

-

Thermal Degradation: The compound should be exposed to dry heat (e.g., 80-100 °C) to assess its thermal stability.

-

Photostability: Exposure to light according to ICH Q1B guidelines to determine if the molecule is light-sensitive.

Known Incompatibilities

For safe handling and storage, it is important to be aware of materials that are incompatible with this compound. These include:

-

Strong acids

-

Strong bases

-

Strong oxidizing agents

-

Acid chlorides

-

Acid anhydrides

Experimental Protocols

The following section outlines detailed methodologies for key experiments to determine the solubility and stability of this compound.

Protocol for Equilibrium Solubility Determination

This protocol describes a standard shake-flask method for determining the equilibrium solubility of a compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, acetonitrile, acetone, etc.)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

HPLC system with a suitable column and detector

-

Analytical balance

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

-

Securely cap the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.

-

Calculate the solubility in mg/mL or molarity.

Protocol for Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 1 N)

-

Sodium hydroxide (NaOH) solution (e.g., 1 N)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 30%)

-

HPLC grade water and organic solvents

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC-UV/MS system

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

-

Acidic Degradation:

-

Mix an aliquot of the stock solution with an equal volume of HCl solution.

-

Heat the mixture at a controlled temperature (e.g., 80 °C) for a specified time.

-

At various time points, withdraw samples, neutralize with NaOH, and dilute for HPLC analysis.

-

-

Basic Degradation:

-

Mix an aliquot of the stock solution with an equal volume of NaOH solution.

-

Heat the mixture at a controlled temperature (e.g., 80 °C) for a specified time.

-

At various time points, withdraw samples, neutralize with HCl, and dilute for HPLC analysis.

-

-

Oxidative Degradation:

-

Mix an aliquot of the stock solution with an H₂O₂ solution.

-

Keep the mixture at room temperature or heat gently for a specified time.

-

At various time points, withdraw samples and dilute for HPLC analysis.

-

-

Thermal Degradation:

-

Store a solid sample of the compound in a temperature-controlled oven at a high temperature (e.g., 100 °C).

-

At various time points, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.

-

-

Photolytic Degradation:

-

Expose a solution of the compound and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Analyze the samples by HPLC alongside a dark control.

-

-

Analysis: Analyze all stressed samples using a stability-indicating HPLC method, preferably with mass spectrometric detection to aid in the identification of degradation products.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive assessment of the solubility and stability of a pharmaceutical compound like this compound.

References

An In-depth Technical Guide to 1-(3-Fluorophenyl)piperazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties of 1-(3-Fluorophenyl)piperazine hydrochloride, a piperazine derivative of interest in medicinal chemistry and pharmacological research. Due to its structural similarity to known psychoactive compounds and receptor ligands, this compound warrants detailed characterization. This document collates available data on its physicochemical and spectral properties, outlines a likely synthetic protocol, and explores its potential pharmacological mechanisms based on established knowledge of analogous compounds. All quantitative data is presented in structured tables, and a proposed experimental workflow and a putative signaling pathway are visualized using diagrams.

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃FN₂ • 2HCl | [1] |

| Formula Weight | 253.1 g/mol | [1] |

| CAS Number | 76835-10-4 | [1] |

| Appearance | Crystalline solid | [1] |

| Solubility | DMSO: 10 mg/mLMethanol: 1 mg/mLPBS (pH 7.2): 10 mg/mL | [1] |

| λmax | 244, 279 nm | [1] |

| Predicted pKa (free base) | 8.85 ± 0.10 |

Spectral Properties

Detailed experimental spectral data for this compound hydrochloride is not widely published. However, data from analogous compounds can provide an indication of the expected spectral characteristics.

-

¹H and ¹³C NMR: Spectral data for the free base and related fluorophenylpiperazine derivatives are available and can be used as a reference for spectral assignment.[4][5][6]

-

Infrared (IR) Spectroscopy: The IR spectrum of the parent piperazine shows characteristic peaks for N-H and C-H stretching and bending vibrations.[7] The spectrum of the title compound would additionally feature bands corresponding to the fluorophenyl group.

-

Mass Spectrometry (MS): Phenylpiperazines typically fragment at the C-N bonds of the piperazine ring.[8] Common fragments for phenylpiperazines include ions at m/z 119, 70, and 56.[8] The mass spectrum of this compound hydrochloride would be expected to show a molecular ion peak corresponding to the free base (C₁₀H₁₃FN₂) and a fragmentation pattern characteristic of the phenylpiperazine scaffold.[9][10]

Experimental Protocols

Synthesis of this compound Hydrochloride

A common method for the synthesis of N-arylpiperazines is the Buchwald-Hartwig amination reaction. A detailed experimental protocol for a related compound, 1-(3-chlorophenyl)piperazine hydrochloride, involves the reaction of 3-chloroaniline with bis(2-chloroethyl)amine hydrochloride.[11][12] A similar approach can be adapted for the synthesis of this compound hydrochloride.

Reaction Scheme:

3-Fluoroaniline + Bis(2-chloroethyl)amine hydrochloride → this compound hydrochloride

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-fluoroaniline and an equimolar amount of bis(2-chloroethyl)amine hydrochloride in a suitable high-boiling solvent such as xylene.[11]

-

Reaction: Heat the mixture to reflux and maintain for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[11]

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent like dichloromethane and washed with water. The organic layer is then dried over anhydrous sodium sulfate.[11]

-

Purification of the Free Base: The solvent is removed under reduced pressure to yield the crude product as an oil. The free base can be purified by vacuum distillation.

-

Salt Formation: The purified this compound free base is dissolved in a suitable solvent (e.g., ethanol) and treated with a stoichiometric amount of concentrated hydrochloric acid to precipitate the dihydrochloride salt.

-

Recrystallization: The crude hydrochloride salt can be recrystallized from a suitable solvent system, such as ethanol, to yield the pure crystalline product.[11]

Pharmacological Properties and Signaling Pathways

The specific pharmacological profile of this compound hydrochloride has not been extensively characterized. However, based on its structural similarity to other phenylpiperazine derivatives, it is likely to interact with monoamine neurotransmitter systems, particularly serotonin (5-HT) and dopamine (DA) receptors.[13]

Analogs such as 1-(3-trifluoromethylphenyl)piperazine (TFMPP) are known serotonin-releasing agents and exhibit agonist activity at 5-HT₁B and 5-HT₁C receptors.[14] The para-fluoro analog, pFPP, is an agonist at the 5-HT₁A receptor.[15] It is therefore highly probable that this compound hydrochloride also acts as a ligand at one or more serotonin receptor subtypes. Phenylpiperazine derivatives have also been reported to have affinity for dopamine receptors.[16][17]

The interaction of such a ligand with G-protein coupled receptors (GPCRs) like the 5-HT₁A receptor would typically initiate a signaling cascade involving the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, can modulate the activity of protein kinase A (PKA) and downstream cellular processes.

Safety and Handling

This compound hydrochloride should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound hydrochloride is a compound with significant potential for further investigation in the fields of medicinal chemistry and neuropharmacology. While a complete experimental dataset for this specific salt is not yet available, this guide provides a solid foundation based on existing data and knowledge of structurally related molecules. Further research is warranted to fully elucidate its physicochemical properties, spectral characteristics, and pharmacological activity.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 1-(4-Fluorophenyl)piperazine dihydrochloride CAS#: 64090-19-3 [m.chemicalbook.com]

- 3. uregina.ca [uregina.ca]

- 4. rsc.org [rsc.org]

- 5. 1-(4-Fluorophenyl)piperazine dihydrochloride(64090-19-3) 13C NMR [m.chemicalbook.com]

- 6. 1-(2-FLUOROPHENYL)PIPERAZINE HYDROCHLORIDE(1011-16-1) 13C NMR [m.chemicalbook.com]

- 7. Piperazine dihydrochloride [webbook.nist.gov]

- 8. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 9. researchgate.net [researchgate.net]

- 10. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents [patents.google.com]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Serotonin-releasing effects of substituted piperazines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The piperazine analogue para-fluorophenylpiperazine alters timing of the physiological effects of the Synthetic Cannabinoid Receptor Agonist AMB-FUBINACA, without changing its discriminative stimulus, signalling effects, or metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Toxicological Profile of 1-(3-Fluorophenyl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct in vitro toxicological data is publicly available for 1-(3-Fluorophenyl)piperazine (3-FPP). Much of the data presented in this guide is extrapolated from studies on its close structural analog, 1-(3-trifluoromethylphenyl)piperazine (TFMPP), and other piperazine derivatives. This information should be used for research and informational purposes only and is not a substitute for dedicated in vitro and in vivo toxicological evaluation of this compound.

Executive Summary

This technical guide provides a comprehensive overview of the anticipated in vitro toxicological profile of this compound (3-FPP). Due to the scarcity of direct studies on 3-FPP, this profile is largely based on data from its trifluoromethyl analog, 1-(3-trifluoromethylphenyl)piperazine (TFMPP), a compound that has undergone more extensive toxicological evaluation. The available evidence suggests that piperazine derivatives, including TFMPP, can induce cytotoxicity in various cell types, including hepatocytes, cardiomyocytes, and neuronal cells. The primary mechanisms of toxicity appear to involve mitochondrial dysfunction, the induction of oxidative stress, and the subsequent activation of apoptotic pathways. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the implicated toxicological pathways to support further research and risk assessment.

Quantitative Toxicological Data

The following tables summarize the available quantitative in vitro toxicity data for 1-(3-trifluoromethylphenyl)piperazine (TFMPP), which can serve as a preliminary estimate for the potential toxicity of this compound.

Table 1: In Vitro Cytotoxicity of 1-(3-trifluoromethylphenyl)piperazine (TFMPP)

| Cell Line | Assay | Exposure Time | Endpoint | EC50 (µM) | Reference |

| H9c2 (rat cardiac myoblasts) | MTT | 24h | Cell Viability | 59.6 | [1] |

| Primary Rat Hepatocytes | MTT | 24h | Cell Viability | ~140 | [2] |

| HepaRG (human hepatic cells) | MTT | 24h | Cell Viability | ~450 | [2] |

| Differentiated SH-SY5Y (human neuroblastoma) | MTT | 24h | Cell Viability | Most cytotoxic of piperazines tested (exact value not provided) | [3] |

Table 2: Mechanistic Toxicity Data for Piperazine Derivatives

| Cell Line | Parameter | Observation | Implication | Reference |

| H9c2 | Intracellular ATP | Significant decrease | Mitochondrial impairment | [1] |

| H9c2 | Intracellular Ca2+ | Significant increase | Disruption of calcium homeostasis | [1] |

| H9c2 | Mitochondrial Membrane Potential | Decrease | Mitochondrial dysfunction | [1] |

| Primary Rat Hepatocytes | Reactive Oxygen Species (ROS) | Increase | Oxidative stress | [4] |

| Primary Rat Hepatocytes | Glutathione (GSH) | Depletion | Impaired antioxidant defense | [4] |

| Primary Rat Hepatocytes | Caspase-3 Activation | Increase | Apoptosis induction | [4] |

Experimental Protocols

Detailed methodologies for key in vitro toxicology assays relevant to the assessment of this compound are provided below. These are standardized protocols that can be adapted for specific research needs.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Exposure: Prepare serial dilutions of this compound in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.

Comet Assay for Genotoxicity (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for the detection of DNA damage in individual cells.

Protocol:

-

Cell Preparation: Expose cells to this compound for a defined period. Harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.

-

Slide Preparation: Mix 10 µL of the cell suspension with 75 µL of low melting point agarose at 37°C and immediately pipette onto a pre-coated microscope slide. Cover with a coverslip and allow to solidify at 4°C.

-

Lysis: Remove the coverslip and immerse the slides in freshly prepared, cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added just before use) for at least 1 hour at 4°C.

-

Alkaline Unwinding: Transfer the slides to a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13) and let them sit for 20-40 minutes to allow for DNA unwinding.

-

Electrophoresis: Apply an electric field of ~25 V and ~300 mA for 20-30 minutes.

-

Neutralization and Staining: Gently wash the slides with a neutralization buffer (0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage by measuring the length and intensity of the comet tail using appropriate software.

In Vitro Micronucleus Assay for Genotoxicity

The in vitro micronucleus assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of a test compound.

Protocol:

-

Cell Culture and Treatment: Culture cells in appropriate medium. Expose exponentially growing cells to various concentrations of this compound, along with positive and negative controls, for a period equivalent to 1.5-2 normal cell cycle lengths.

-

Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells.

-

Cell Harvesting and Slide Preparation: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Treat with a hypotonic solution, fix, and drop the cell suspension onto clean microscope slides.

-

Staining: Stain the slides with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.

-

Scoring: Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. Micronuclei are small, round, non-refractile bodies in the cytoplasm that are morphologically identical to the main nucleus but smaller.

-

Data Analysis: Calculate the frequency of micronucleated binucleated cells for each concentration and compare it to the negative control. Assess cytotoxicity by calculating the Cytokinesis-Block Proliferation Index (CBPI).

Signaling Pathways and Mechanistic Diagrams

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways involved in the in vitro toxicity of piperazine derivatives.

Experimental Workflow for In Vitro Cytotoxicity Assessment

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Proposed Mechanism of Piperazine-Induced Hepatotoxicity

Caption: Proposed signaling pathway for piperazine-induced liver cell toxicity.

Logical Relationship of Genotoxicity Assessment

Caption: Logical relationship between genotoxicity assays and their endpoints.

Metabolism and Bioactivation

The metabolism of arylpiperazine compounds is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. In vitro studies with human liver microsomes have shown that enzymes such as CYP2D6 and CYP3A4 are involved in the metabolism of piperazine derivatives. The metabolic pathways can include N-dealkylation, aromatic hydroxylation, and oxidation of the piperazine ring. It is plausible that the metabolism of this compound could lead to the formation of reactive metabolites that contribute to its toxicity. Co-incubation with CYP450 inhibitors has been shown to alter the cytotoxicity of some piperazine derivatives in vitro, suggesting a role of metabolism in either detoxification or bioactivation.

Conclusion

The in vitro toxicological profile of this compound is predicted to be characterized by dose-dependent cytotoxicity across various cell types. Based on data from its close analog, TFMPP, the primary mechanisms of toxicity are likely to involve mitochondrial impairment, leading to decreased ATP production, disruption of calcium homeostasis, and increased production of reactive oxygen species. This oxidative stress can deplete cellular antioxidant defenses, such as glutathione, and ultimately trigger apoptotic cell death. While direct genotoxicity data for 3-FPP is lacking, the potential for DNA damage should be considered and evaluated using standard in vitro assays like the comet and micronucleus assays. Further in vitro studies are crucial to definitively characterize the toxicological profile of this compound and to understand the role of its metabolism in its safety profile. The experimental protocols and mechanistic insights provided in this guide offer a framework for conducting such investigations.

References

- 1. Piperazine designer drugs induce toxicity in cardiomyoblast h9c2 cells through mitochondrial impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. FAUP - In vitro neurotoxicity evaluation of piperazine designer drugs in differentiated human neuroblastoma SH-SY5Y cells [sigarra.up.pt]

- 4. researchgate.net [researchgate.net]

The Ascendance of a Privileged Scaffold: A Historical and Technical Guide to 1-(3-Fluorophenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phenylpiperazine moiety represents a cornerstone in medicinal chemistry, particularly in the development of centrally acting agents. Its unique physicochemical properties have established it as a "privileged scaffold," capable of interacting with a wide array of biological targets. Among the numerous derivatives, 1-(3-Fluorophenyl)piperazine (3-FPP) has emerged as a significant building block in the design of novel therapeutics. The introduction of a fluorine atom at the meta-position of the phenyl ring profoundly influences the molecule's electronic properties, metabolic stability, and receptor binding affinity. This technical guide provides an in-depth exploration of the historical context surrounding the discovery and development of this compound, alongside detailed experimental protocols and an analysis of its signaling pathways.

Historical Context and Discovery

The exploration of phenylpiperazine derivatives as central nervous system (CNS) agents began in the mid-20th century. Early research focused on the synthesis and pharmacological evaluation of various substituted piperazines, revealing their potent effects on neurotransmitter systems. The development of synthetic methodologies, such as the Buchwald-Hartwig amination and Ullmann condensation, played a pivotal role in expanding the chemical space of N-arylpiperazines, allowing for the systematic investigation of structure-activity relationships (SAR).[1][2][3]